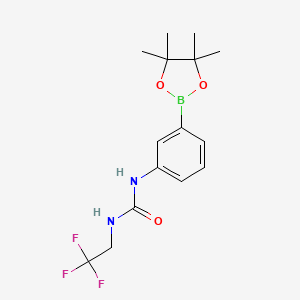
1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea
Cat. No. B1442093
Key on ui cas rn:
874299-21-5
M. Wt: 344.14 g/mol
InChI Key: MMLLVBUYAPWNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895745B2
Procedure details


Prepared as described for 1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea (I6), substituting methylamine in THF (2M) for 2,2,2-trifluoroethyl amine in Step 1. 1H NMR (400 MHz, CDCl3): 7.59-7.53 (2H, m), 7.50 (1H, d), 7.34 (1H, t), 2.83 (3H, s), 1.33 (12H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:24])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([NH:15][C:16]([NH:18][CH2:19]C(F)(F)F)=[O:17])[CH:12]=[CH:13][CH:14]=2)[O:3]1.FC(F)(F)CN>C1COCC1>[CH3:19][NH:18][C:16]([NH:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([B:4]2[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:24])([CH3:1])[O:3]2)[CH:10]=1)=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC(=O)NCC(F)(F)F)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(CN)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC(=O)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
